molecular formula C14H12F3NO B2661232 {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine CAS No. 1272283-82-5

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine

Cat. No.: B2661232
CAS No.: 1272283-82-5
M. Wt: 267.251
InChI Key: OOAFFPJDTOTJFZ-UHFFFAOYSA-N
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Description

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is an organic compound with the molecular formula C14H12F3NO It is characterized by the presence of fluorine atoms on a phenoxy group and a fluorophenyl group, which are connected to a methylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .

Scientific Research Applications

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine is unique due to the specific arrangement of fluorine atoms and the combination of phenoxy and fluorophenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biological Activity

The compound {[2-(3,5-Difluorophenoxy)-5-fluorophenyl]methyl}(methyl)amine , with CAS Number 1272283-82-5, is a fluorinated amine derivative that has garnered interest in various fields of biological research. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : [2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
  • Molecular Formula : C14H12F3NO
  • Molecular Weight : 267.25 g/mol
  • Purity : 90% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of fluorine atoms which enhance lipophilicity and potentially affect receptor binding affinity. The difluorophenoxy and fluorophenyl groups may interact with various biological targets, leading to diverse pharmacological effects.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antitumor Activity : Many fluorinated compounds have been shown to inhibit tumor cell growth by interfering with signaling pathways. For instance, certain pyrazole derivatives have demonstrated significant cytotoxic effects against breast cancer cell lines .
  • Antimicrobial Properties : Fluorinated amines often exhibit enhanced antimicrobial activity. Studies have shown that related compounds can effectively combat both Gram-positive and Gram-negative bacteria as well as fungi .
  • Neuroprotective Effects : Some derivatives are being investigated for their potential neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of cell proliferation in MDA-MB-231 cells
AntimicrobialEffective against Staphylococcus aureus and Escherichia coli
NeuroprotectivePotential benefits in models of neurodegeneration

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrazole derivatives found that certain compounds demonstrated potent cytotoxicity against breast cancer cell lines. The study highlighted the role of structural modifications in enhancing activity against MDA-MB-231 cells, suggesting that similar modifications in this compound might yield beneficial effects .

Case Study 2: Antimicrobial Efficacy

Another investigation into antimicrobial properties revealed that fluorinated compounds exhibited significant inhibition against various bacterial strains. The study emphasized that the presence of fluorine atoms contributes to increased membrane permeability and interaction with microbial targets .

Properties

IUPAC Name

1-[2-(3,5-difluorophenoxy)-5-fluorophenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-18-8-9-4-10(15)2-3-14(9)19-13-6-11(16)5-12(17)7-13/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAFFPJDTOTJFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC(=C1)F)OC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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